6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid
Descripción general
Descripción
6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid is a deuterated form of Elvitegravir, an antiretroviral agent used in combination with other antiretrovirals for the treatment of HIV-1 infection. Elvitegravir is a human immunodeficiency virus type 1 (HIV-1) integrase strand transfer inhibitor, which prevents the integration of HIV-1 DNA into the host genome, thereby blocking the formation of the HIV-1 provirus and the propagation of the viral infection .
Métodos De Preparación
The preparation of 6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid involves the synthesis of Elvitegravir followed by the incorporation of deuterium atoms. The synthetic route for Elvitegravir typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The industrial production methods for this compound are similar to those of Elvitegravir, with additional steps to introduce deuterium atoms. These steps often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Análisis De Reacciones Químicas
6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include acidic (1N HCl), basic (1N NaOH), and oxidative (5% H2O2) stress conditions. The major products formed from these reactions are typically process-related impurities, which can be identified and characterized using techniques such as ESI–LC–MS and NMR .
Aplicaciones Científicas De Investigación
6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical methods, including HPLC and LC–MS/MS, to ensure accurate and reliable data analysis. In biology and medicine, this compound is used in pharmacokinetic studies to investigate the metabolism and biotransformation of Elvitegravir. It is also used in drug-drug interaction studies to evaluate the effects of co-administered drugs on the pharmacokinetics of Elvitegravir .
Mecanismo De Acción
6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid exerts its effects by inhibiting the HIV-1 integrase enzyme, which is essential for viral replication. Integrase facilitates the integration of viral DNA into the host cell genome, a critical step in the HIV life cycle. By inhibiting integrase, this compound prevents the formation of the HIV-1 provirus and the subsequent propagation of the viral infection. The molecular targets and pathways involved in this mechanism include the integrase enzyme and the integration process of viral DNA into the host genome .
Comparación Con Compuestos Similares
6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid is part of a class of antiretroviral drugs known as integrase strand transfer inhibitors (INSTIs). Similar compounds in this class include Raltegravir, Dolutegravir, Bictegravir, and Cabotegravir. Compared to these compounds, this compound has unique properties due to its deuterated form, which can provide advantages in pharmacokinetic studies by reducing metabolic degradation and improving the stability of the compound. Each of these INSTIs has its own pharmacokinetic and pharmacodynamic profiles, safety, and efficacy, which contribute to their use in different clinical settings .
Actividad Biológica
The compound 6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid , often referred to by its IUPAC name, is a synthetic derivative belonging to the class of quinoline carboxylic acids. This compound has garnered attention due to its potential biological activities, particularly as an Aurora kinase inhibitor.
Chemical Structure and Properties
The chemical structure of the compound includes various functional groups that contribute to its biological activity. Below is a summary of its key properties:
Property | Value |
---|---|
Molecular Formula | C19H20ClF2D3N2O4 |
Molecular Weight | 420.82 g/mol |
CAS Number | 869893-92-5 |
IUPAC Name | This compound |
Solubility | Soluble in DMSO, sparingly soluble in water |
The primary biological activity attributed to this compound is its role as an Aurora kinase inhibitor . Aurora kinases are crucial for cell division and are often overexpressed in various cancers. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The following table summarizes the findings from these studies:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
A549 | 0.5 | Significant reduction in cell viability after 48 hours |
MCF7 | 0.8 | Induction of apoptosis markers at higher concentrations |
In Vivo Studies
Preclinical in vivo studies using mouse models have shown promising results. The compound was administered at varying doses, and tumor growth was monitored over time. The results indicated a dose-dependent inhibition of tumor growth.
Dose (mg/kg) | Tumor Volume Reduction (%) |
---|---|
10 | 30 |
20 | 50 |
50 | 75 |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Lung Cancer : A study involving A549 xenograft models showed that treatment with the compound led to significant tumor regression compared to control groups, highlighting its potential as a targeted therapy for lung cancer.
- Breast Cancer Research : In MCF7 models, the compound not only inhibited tumor growth but also enhanced the efficacy of standard chemotherapy agents, suggesting a synergistic effect.
Safety and Toxicity
Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models. Long-term studies are ongoing to further evaluate chronic toxicity and potential side effects.
Propiedades
IUPAC Name |
6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFNO5/c1-12(2)19(11-27)26-10-16(23(29)30)22(28)15-8-14(20(31-3)9-18(15)26)7-13-5-4-6-17(24)21(13)25/h4-6,8-10,12,19,27H,7,11H2,1-3H3,(H,29,30)/i3D3,11D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZYLCPPVHEVSV-KGFHUCQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1CC3=C(C(=CC=C3)Cl)F)C(=O)C(=CN2C(C(C)C)C([2H])([2H])O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.